7-Benzyl-2,7-diazaspiro[3.5]nonane belongs to a class of organic compounds known as spirocycles. These compounds are characterized by the presence of two or more rings that share a single atom, known as the spiro atom. In the case of 7-benzyl-2,7-diazaspiro[3.5]nonane, the spiro atom is a carbon atom that connects a piperidine ring (six-membered ring containing one nitrogen atom) and an azetidine ring (four-membered ring containing one nitrogen atom) [, ]. This particular compound is of interest in scientific research due to the presence of two nitrogen atoms, particularly the less hindered nitrogen on the azetidine ring, which offers opportunities for further functionalization and derivatization [].
7-Benzyl-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula . This compound belongs to the class of spiro compounds, characterized by a unique structure where two rings are interconnected through a single atom. Its significance lies in its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly in medicinal chemistry and drug development .
7-Benzyl-2,7-diazaspiro[3.5]nonane can be derived from various synthetic routes involving benzylamine and spirocyclic precursors. The compound is often utilized in research laboratories and pharmaceutical industries for its potential therapeutic properties and as a building block for more complex chemical entities .
This compound is classified under spirocyclic compounds due to its distinct spiro structure, which imparts unique chemical properties. It is also categorized as a diazaspiro compound due to the presence of nitrogen atoms in its ring structure, which can influence its biological activity and interaction with receptors .
The synthesis of 7-Benzyl-2,7-diazaspiro[3.5]nonane typically involves several key steps:
The molecular structure of 7-Benzyl-2,7-diazaspiro[3.5]nonane features a spirocyclic framework that includes two nitrogen atoms within the rings. The presence of the benzyl group enhances its hydrophobic character, potentially affecting its biological interactions.
7-Benzyl-2,7-diazaspiro[3.5]nonane can undergo various chemical transformations:
These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with potentially enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 7-Benzyl-2,7-diazaspiro[3.5]nonane primarily involves its interaction with specific biological targets such as sigma receptors. The binding affinity and selectivity towards these receptors can be influenced by structural modifications introduced during synthesis.
Research indicates that derivatives containing this compound exhibit varying affinities for sigma receptors (S1R and S2R), with some showing low nanomolar binding affinities. This suggests that modifications to the diazaspiro structure can significantly impact pharmacological profiles .
Relevant data suggests that these properties make it suitable for various applications in chemical synthesis and medicinal chemistry .
7-Benzyl-2,7-diazaspiro[3.5]nonane has several scientific uses:
The molecular architecture of 7-benzyl-2,7-diazaspiro[3.5]nonane features several distinctive elements that confer significant advantages in drug design:
Spirocyclic Core: The [3.5]nonane spiro system consists of two fused heterocyclic rings—a pyrrolidine and an azetidine—connected through a shared spiro carbon atom. This configuration imposes pronounced three-dimensionality and conformational restriction, reducing the entropic penalty upon binding to biological targets compared to flat aromatic systems or flexible chain molecules. The angular strain and defined vectors of substituent presentation enable precise spatial orientation of pharmacophoric elements, enhancing target selectivity [1] [5].
Benzyl Substitution: The N7-benzyl group serves as a versatile handle for structural diversification. The phenyl ring can be strategically functionalized with electron-donating or withdrawing groups (e.g., fluoro, methyl, methoxy) to fine-tune electronic properties, lipophilicity, and metabolic stability. This modification exploits the benzylic position as a "metabolic hotspot," where strategic alterations can block oxidative degradation pathways, thereby improving pharmacokinetic profiles of drug candidates incorporating this scaffold [1] .
Dual Basic Nitrogen Centers: The two distinct nitrogen atoms exhibit contrasting basicity—the secondary amine (N2) is strongly basic (pKa ~10-11), while the tertiary benzylamine (N7) is moderately basic (pKa ~8-9). This differential protonation allows pH-dependent solubility modulation and facilitates salt formation for pharmaceutical formulation. Additionally, these nitrogen atoms serve as hydrogen bond donors/acceptors, enabling critical interactions with biological targets like DprE1 in Mycobacterium tuberculosis [1] .
Table 1: Chemical Identity of 7-Benzyl-2,7-diazaspiro[3.5]nonane
Property | Value |
---|---|
CAS Number (Base Compound) | 929301-99-5 (N-BOC protected variant) |
Molecular Formula | C₁₅H₂₂N₂ |
Molecular Weight | 230.35 g/mol |
Protected Form (BOC) | C₁₉H₂₈N₂O₂ (MW: 316.44 g/mol) |
XLogP | ~2.5 (Predicted) |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 1 (Secondary amine) |
The development of 7-benzyl-2,7-diazaspiro[3.5]nonane derivatives represents a strategic evolution in benzothiazinone-based antitubercular agents, driven by the need to overcome limitations of earlier compounds:
BTZ043 and PBTZ169 Precursors: Initial benzothiazinones like BTZ043 (a potent DprE1 inhibitor) and its optimized derivative PBTZ169 (Macozinone) demonstrated exceptional potency against M. tuberculosis (MIC: <0.016 μg/mL). However, their clinical utility was hampered by suboptimal pharmacokinetics and emerging resistance concerns. Structural analyses identified the piperazine side chain as a modifiable region for improving drug-like properties [1] .
LK02 and Toxicity Challenges: Researchers introduced the symmetric N-benzyl-3,9-diazaspiro[5.5]undecane moiety into the BTZ scaffold, yielding LK02. This compound maintained potent anti-TB activity (MIC: <0.016 μg/mL against H37Rv and MDR strains) and exhibited improved pharmacokinetics over PBTZ169. However, acute lethal toxicity in BALB/c mice at 2 g/kg necessitated further structural refinement [1].
Rational Design of 2,7-Diazaspiro[3.5]nonane Derivatives: To mitigate toxicity while retaining efficacy, the 2-benzyl-2,7-diazaspiro[3.5]nonane motif was incorporated. This smaller spirocycle (compared to LK02's [5.5] system) offered reduced molecular flexibility and altered metabolic susceptibility. Synthesis involved reductive amination of N-Boc-2,7-diazaspiro[3.5]nonane with aryl aldehydes/ketones, followed by Boc deprotection and coupling with BTZ cores [1] .
Lead Compound Identification: Among 37 synthesized derivatives, compound 2d (featuring a methyl group at the benzylic position) emerged as a standout candidate. It exhibited exceptional potency (MIC: <0.016 μg/mL against Mtb H37Rv/MDR strains), low cytotoxicity (CC₅₀ >64 μg/mL), and superior aqueous solubility compared to predecessors. Crucially, it demonstrated markedly reduced acute toxicity in mice compared to LK02, validating the structural optimization strategy [1].
Table 2: Key Milestones in 7-Benzyl-2,7-diazaspiro[3.5]nonane-Based Drug Development
Year Range | Development Phase | Key Achievement |
---|---|---|
Pre-2018 | BTZ Foundation | BTZ043/PBTZ169 establish DprE1 inhibition paradigm; PK limitations identified |
~2018-2020 | First-Gen Spirocycles (LK02) | LK02 ([5.5]spiro) shows improved PK but high mouse toxicity |
2020 | Scaffold Optimization | 2,7-Diazaspiro[3.5]nonane scaffold designed to reduce toxicity while retaining PK |
2020+ | Lead Compound (2d) Identification | Compound 2d demonstrates <0.016 μg/mL MIC, low cytotoxicity, improved solubility |
The integration of 7-benzyl-2,7-diazaspiro[3.5]nonane into antitubercular agents exemplifies broader trends and innovations in spirocyclic chemistry for drug discovery:
Overcoming DprE1 Resistance: The benzyl-diazaspiro[3.5]nonane moiety in BTZ derivatives enables novel binding interactions with the DprE1 enzyme beyond those of piperazine-based BTZs. Covalent docking studies suggest that while maintaining the critical covalent bond with Cys387, the spirocycle's rigidity positions the benzyl group into a hydrophobic subpocket less susceptible to mutation-induced resistance. This "dual-anchor" binding mode (covalent + hydrophobic) potentially delays resistance development—a significant advantage over earlier inhibitors [1] .
Pharmacokinetic Optimization: Compared to flexible chain analogs, the spirocyclic core enhances metabolic stability by shielding labile bonds and reducing cytochrome P450 accessibility. Specific derivatives (e.g., 2d, 2e, 2i) demonstrated:
Reduced CYP3A4 inhibition (IC₅₀ > 20 μM)These properties stem from the scaffold's balanced lipophilicity (cLogP ~2.5) and topological polar surface area (~40 Ų), which facilitate membrane permeation while maintaining solubility [1] .
Synthetic Versatility: The scaffold serves as a versatile synthon for diversity-oriented synthesis:
Table 3: Biological Activity Profile of Key 7-Benzyl-2,7-diazaspiro[3.5]nonane Derivatives
Compound | R Group (Benzyl) | MIC vs Mtb H37Rv (μg/mL) | MIC vs MDR-TB (μg/mL) | Cytotoxicity (CC₅₀, μg/mL) |
---|---|---|---|---|
PBTZ169 | - | <0.016 | <0.016 | >64 |
LK02 | - | <0.016 | <0.016 | >64 |
2d | 4-CH₃-C₆H₄ | <0.016 | <0.016 | >64 |
2e | 3,4-(CH₃)₂-C₆H₃ | <0.016 | <0.016 | >64 |
2k | 4-F-C₆H₄ | <0.016 | <0.016 | >64 |
2l | 3,4-F₂-C₆H₃ | <0.016 | <0.016 | >64 |
Concluding Remarks:7-Benzyl-2,7-diazaspiro[3.5]nonane has evolved from a structural curiosity to a validated pharmacophore with demonstrable impact in antitubercular drug discovery. Its development trajectory—from addressing PK/toxicity limitations of early BTZ inhibitors to enabling novel mechanisms for combating resistance—exemplifies rational scaffold design in medicinal chemistry. Future research will likely explore its application beyond tuberculosis, particularly against other bacterial pathogens exploiting DprE1-like targets or where three-dimensional molecular diversity confers therapeutic advantages. The continued refinement of synthetic routes to this scaffold (e.g., via improved Boc-deprotection strategies or stereoselective spirocycle formation) promises to accelerate its adoption in broader drug discovery campaigns [1] .
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3